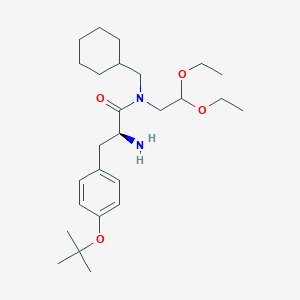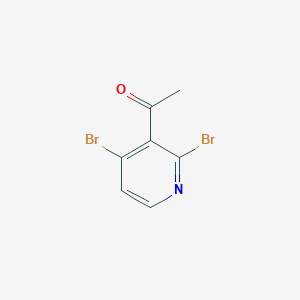
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, a phenyl ring with a tert-butoxy substituent, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.
Introduction of the Phenyl Ring: The phenyl ring with the tert-butoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, where the amino group is reacted with the appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(4-methoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- (S)-2-Amino-3-(4-ethoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
Uniqueness
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to the presence of the tert-butoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or steric hindrance, which can affect its interactions with other molecules.
Propriétés
Formule moléculaire |
C26H44N2O4 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C26H44N2O4/c1-6-30-24(31-7-2)19-28(18-21-11-9-8-10-12-21)25(29)23(27)17-20-13-15-22(16-14-20)32-26(3,4)5/h13-16,21,23-24H,6-12,17-19,27H2,1-5H3/t23-/m0/s1 |
Clé InChI |
LGCQGNDUFZVHJP-QHCPKHFHSA-N |
SMILES isomérique |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
SMILES canonique |
CCOC(CN(CC1CCCCC1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)



![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)

![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
